Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide
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Overview
Description
Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) is a bisquaternary ammonium compound. These compounds are known for their significant biological activity and are often used in various scientific and industrial applications. The molecular formula of this compound is C20H46N4Br2, and it has a molecular weight of 502.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bisquaternary ammonium compounds, including Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide), typically involves the quaternization of diamines with alkyl halides. One common method is the reaction of N,N’-bis(2-chloroethyl)piperazine with benzyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of bisquaternary ammonium compounds often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and may include additional steps such as solvent extraction and distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives .
Scientific Research Applications
Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Ammonium, (1,4-piperazinediyldiethylene)bis(trimethyl-, diiodide): Similar structure but with different alkyl groups and counterions.
Ammonium, (1,4-piperazinediyldiethylene)bis(trimethyl-, di(p-toluenesulfonate)): Another bisquaternary ammonium compound with different counterions.
Uniqueness
Ammonium, (1,4-piperazinediyldiethylene)bis(benzyldiethyl-, dibromide) is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to disrupt cell membranes and its strong antimicrobial activity make it particularly valuable in medical and industrial applications .
Properties
CAS No. |
17172-31-5 |
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Molecular Formula |
C30H50Br2N4 |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
benzyl-[2-[4-[2-[benzyl(diethyl)azaniumyl]ethyl]piperazin-1-yl]ethyl]-diethylazanium;dibromide |
InChI |
InChI=1S/C30H50N4.2BrH/c1-5-33(6-2,27-29-15-11-9-12-16-29)25-23-31-19-21-32(22-20-31)24-26-34(7-3,8-4)28-30-17-13-10-14-18-30;;/h9-18H,5-8,19-28H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
QNVXZNYUXXGODN-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CCN1CCN(CC1)CC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-].[Br-] |
Origin of Product |
United States |
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